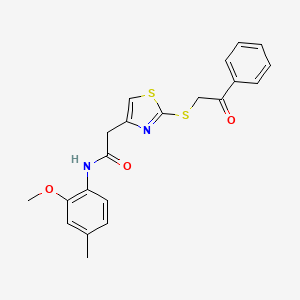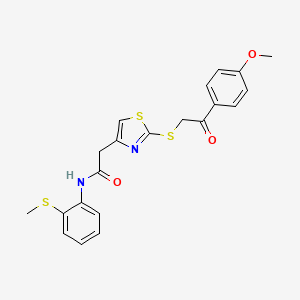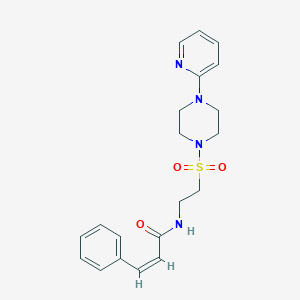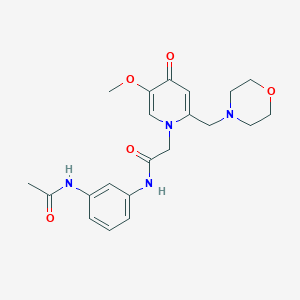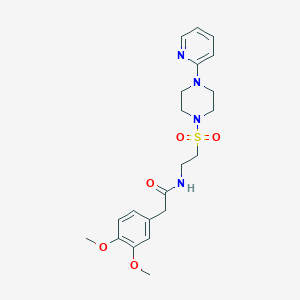
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide
Descripción general
Descripción
“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide” is a chemical compound. It is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide”, is a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
The compound’s structure suggests it may have antioxidant and anti-inflammatory properties . Pyridazine derivatives, which are part of the compound’s structure, have been shown to possess antioxidant and anti-inflammatory activities .
Antimicrobial Activity
Pyridazin-3(2H)-one derivatives, which are part of the compound’s structure, have been reported to have antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .
Anticancer Applications
Pyridazine derivatives have been associated with anticancer activities . This suggests that the compound could potentially be used in cancer treatment research .
Antidepressant and Anti-hypertensive Applications
Pyridazine and pyridazinone derivatives have been associated with antidepressant and anti-hypertensive activities . This suggests potential applications of the compound in the treatment of depression and hypertension .
Antiplatelet Activity
Pyridazin-3(2H)-one derivatives have been reported to have antiplatelet activity . This suggests that the compound could potentially be used in the prevention of blood clots .
Antiulcer Activity
Pyridazin-3(2H)-one derivatives have been reported to have antiulcer activity . This suggests that the compound could potentially be used in the treatment of ulcers .
Antidiabetic Activity
Pyridazin-3(2H)-one derivatives have been reported to have antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes .
Anticonvulsant Activity
Pyridazin-3(2H)-one derivatives have been reported to have anticonvulsant properties . This suggests that the compound could potentially be used in the treatment of seizures .
Direcciones Futuras
Pyridazine derivatives, such as “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide”, have numerous practical applications and are present in some commercially available drugs and agrochemicals . Therefore, they are likely to continue to be a focus of research in medicinal chemistry and drug discovery .
Mecanismo De Acción
Target of Action
The compound N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide, also known as N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide, is a derivative of pyridazinone . Pyridazinone derivatives have been shown to interact with a range of biological targets and exhibit diverse pharmacological activities . .
Mode of Action
Pyridazinone derivatives have been shown to inhibit phosphodiesterase (pde), leading to positive inotropic effects and vasodilation . They also exhibit anti-inflammatory, antimicrobial, antidepressant, antipsychotic, antianxiety, and other biological activities .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The logp and logd values of the compound are 42183, suggesting that it is lipophilic and may have good bioavailability .
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antidepressant, antipsychotic, antianxiety, and other biological activities .
Propiedades
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-10-9-17(22-23-19)14-5-4-6-16(11-14)21-20(25)15-8-7-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYYESPLDNABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B3310293.png)
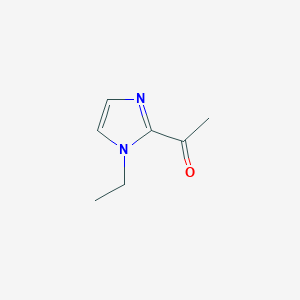
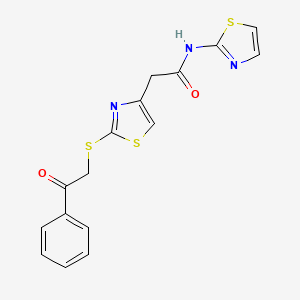
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3310301.png)

